

Application Note: Molecular Weight Determination of Gluco-Obtusifolin using Mass Spectrometry

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Compound of Interest		
Compound Name:	Gluco-Obtusifolin	
Cat. No.:	B1202133	Get Quote

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Introduction

Gluco-Obtusifolin is a naturally occurring anthraquinone glycoside found in the seeds of plants such as Senna obtusifolia (also known as Cassia obtusifolia).[1][2] This compound and its derivatives are of significant interest in pharmacological research due to their potential biological activities, including anti-inflammatory and antioxidant properties. Accurate determination of the molecular weight of Gluco-Obtusifolin is a critical first step in its structural elucidation and characterization, which is essential for drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and sensitive analytical technique for this purpose. This application note provides a detailed protocol for the molecular weight determination of Gluco-Obtusifolin using Electrospray Ionization Mass Spectrometry (ESI-MS).

Chemical Properties of Gluco-Obtusifolin



Property	Value	Source
Molecular Formula	C22H22O10	PubChem[3]
Average Molecular Weight	446.4 g/mol	PubChem[3]
Monoisotopic Mass	446.12129689 Da	PubChem[3]
Class	Anthraquinone Glycoside	PubChem

Quantitative Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the confirmation of its elemental composition. The following table summarizes the theoretical m/z values for common adducts of **Gluco-Obtusifolin** that can be observed in ESI-MS.

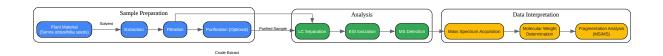
Ion Species	Theoretical m/z
[M+H] ⁺	447.1288
[M+Na] ⁺	469.1107
[M+K] ⁺	485.0847
[M-H] ⁻	445.1137

Note: These values are calculated based on the monoisotopic mass of **Gluco-Obtusifolin** (446.12129689 Da). Observed m/z values in an experimental setup should be within a few ppm of these theoretical values.

Experimental Workflow

The overall workflow for the molecular weight determination of **Gluco-Obtusifolin** involves sample preparation, LC-MS analysis, and data interpretation.





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Figure 1: Experimental workflow for the mass spectrometric analysis of **Gluco-Obtusifolin**.

Experimental Protocols Sample Preparation: Extraction of Gluco-Obtusifolin from Senna obtusifolia Seeds

This protocol describes a general method for the extraction of anthraquinone glycosides from plant material.

Materials:

- Dried seeds of Senna obtusifolia
- Grinder or mill
- 80% Methanol in water (v/v)
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

Procedure:

- Grind the dried seeds of Senna obtusifolia to a fine powder.
- Weigh approximately 1 g of the powdered material and place it in a suitable flask.



- Add 20 mL of 80% methanol.
- Sonicate the mixture in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial for analysis.

LC-MS Protocol for Molecular Weight Determination

This protocol outlines the conditions for Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap)

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. For example:
 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 2-5 μL



• Column Temperature: 30-40 °C

MS Conditions (Positive and Negative Ion Modes):

• Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

Capillary Voltage: 3.0-4.0 kV

Cone Voltage: 20-40 V

Desolvation Gas (N₂): 600-800 L/hr

Desolvation Temperature: 350-450 °C

• Source Temperature: 120-150 °C

Mass Range: m/z 100-1000

Data Acquisition: Full scan mode

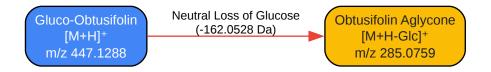
Data Analysis and Interpretation

- Molecular Ion Identification: In the acquired mass spectrum, identify the peaks corresponding
 to the theoretical m/z values of the expected Gluco-Obtusifolin adducts ([M+H]+, [M+Na]+
 in positive mode; [M-H]⁻ in negative mode). The high resolution of the mass spectrometer
 will allow for the confirmation of the elemental formula based on the exact mass.
- Fragmentation Analysis (MS/MS): To further confirm the identity of Gluco-Obtusifolin, tandem mass spectrometry (MS/MS) can be performed. The most common fragmentation pathway for glycosides is the cleavage of the glycosidic bond. For Gluco-Obtusifolin, this would result in the neutral loss of the glucose moiety (162.0528 Da).

Signaling Pathway of Fragmentation

The fragmentation of **Gluco-Obtusifolin** in the mass spectrometer provides structural information. The primary fragmentation event is the loss of the glucose unit.





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Figure 2: Primary fragmentation pathway of Gluco-Obtusifolin in MS/MS.

Conclusion

Mass spectrometry, particularly LC-ESI-MS, is a highly effective and sensitive method for the accurate molecular weight determination of **Gluco-Obtusifolin**. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals working on the characterization of this and other related natural products. The accurate mass measurement and fragmentation analysis confirm the identity of the compound, which is a fundamental requirement for further pharmacological and toxicological studies.

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